(Isoxazol-5-yl)methanol chemical properties
(Isoxazol-5-yl)methanol chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of (Isoxazol-5-yl)methanol
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (Isoxazol-5-yl)methanol, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, synthesis, reactivity, and applications, offering field-proven insights grounded in authoritative data.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers unique electronic properties and the ability to engage in various non-covalent interactions, making it a privileged structure in medicinal chemistry.[1][2] Isoxazole derivatives are integral to numerous approved drugs and exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4]
(Isoxazol-5-yl)methanol, specifically, serves as a versatile and highly valuable intermediate. The presence of a reactive hydroxymethyl group at the 5-position allows for straightforward structural modifications, enabling the synthesis of diverse compound libraries for screening and development in pharmaceuticals, agrochemicals, and material science.[5][6][7]
Physicochemical and Spectroscopic Profile
The fundamental properties of (Isoxazol-5-yl)methanol and its substituted analogues are critical for their application in synthesis and material design.
Core Physicochemical Data
Quantitative data for the parent compound and a representative substituted derivative are summarized below for comparative analysis.
| Property | (Isoxazol-5-yl)methanol | [3-(2-Chlorophenyl)isoxazol-5-yl]methanol |
| CAS Number | 127232-41-1[8] | 438565-33-4[6] |
| Molecular Formula | C₄H₅NO₂[8] | C₁₀H₈ClNO₂[6] |
| Molecular Weight | 99.09 g/mol [8] | 209.63 g/mol [6] |
| Appearance | Colorless to light yellow liquid[9] | Off-white amorphous powder[6] |
| Boiling Point | 115-125 °C @ 16 Torr[9] | Not available |
| Melting Point | Not applicable | 74-80 °C[6] |
| pKa | 13.41 ± 0.10 (Predicted)[9] | Not available |
| Storage | 2-8°C[9] | 0-8°C[6] |
Spectroscopic Characterization
The structural integrity of (Isoxazol-5-yl)methanol derivatives is routinely confirmed using a suite of spectroscopic techniques. The data below for (3-(4-bromophenyl)isoxazole-5-yl)methanol serves as an illustrative example.[5][10]
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¹H NMR Spectroscopy : The proton NMR spectrum provides distinct signals for the key functional groups. The methylene protons (CH₂) of the hydroxymethyl group typically appear as a singlet around δ 4.82 ppm.[5] The lone proton on the isoxazole ring (H-4) resonates as a singlet further downfield, at approximately δ 6.54 ppm.[10] Protons on any aromatic substituents, such as a bromophenyl group, will appear in the aromatic region (δ 7.42–7.67 ppm).[5]
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¹³C NMR Spectroscopy : The carbon spectrum corroborates the structure. The methylene carbon (CH₂OH) is typically found around δ 49.60 ppm.[10] The carbons of the isoxazole ring have characteristic shifts, with C-4 appearing around δ 100.71 ppm, C-5 at δ 147.79 ppm, and C-3 (referred to as C-2 in some literature) at δ 166.68 ppm.[5][10]
-
FT-IR Spectroscopy : Infrared spectroscopy is invaluable for identifying key functional groups. A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol, often broadened by hydrogen bonding.[3] The C=N stretch of the isoxazole ring is observed near 1694 cm⁻¹, while the C–O stretch appears around 1040 cm⁻¹.[10]
Synthesis and Purification
An efficient and common method for synthesizing (Isoxazol-5-yl)methanol derivatives is the [3+2] cycloaddition reaction. This involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne like propargyl alcohol.[3][10] Green chemistry approaches utilizing ultrasound irradiation have been shown to significantly accelerate this process and improve yields.[11]
General Experimental Protocol: [3+2] Cycloaddition
The following protocol describes a representative synthesis of a 3-aryl-substituted (isoxazol-5-yl)methanol.
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Oxime Formation : An appropriate benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine) to form the corresponding benzaldoxime.[3]
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Nitrile Oxide Generation & Cycloaddition : The aldoxime is dissolved in a suitable solvent (e.g., CCl₄ or DMF).[3][11] A chlorinating agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl), is added to generate the nitrile oxide intermediate in situ.[3][11]
-
Reaction with Alkyne : Propargyl alcohol is added to the reaction mixture. The nitrile oxide undergoes a [3+2] cycloaddition with the alkyne to form the isoxazole ring.[3][10]
-
Workup & Purification : The reaction is stirred at a specified temperature (e.g., 70°C or under ultrasound irradiation) for several hours.[3][11] After completion, the organic phase is separated, washed, dried, and concentrated. The crude product is then purified, typically by column chromatography or recrystallization, to yield the final (isoxazol-5-yl)methanol derivative.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (Isoxazol-5-yl)methanol.
Chemical Reactivity and Synthetic Utility
(Isoxazol-5-yl)methanol is a bifunctional molecule whose reactivity is dominated by the hydroxymethyl group and the stable isoxazole ring.
Reactions of the Hydroxymethyl Group
The primary alcohol is a versatile handle for further functionalization:
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Esterification : It readily undergoes Fischer esterification with carboxylic acids to form isoxazole esters, which are themselves of interest for biological screening.[10]
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Oxidation : The alcohol can be oxidized to the corresponding (isoxazol-5-yl)carbaldehyde or isoxazole-5-carboxylic acid using standard oxidizing agents. These derivatives are key intermediates for forming amides, imines, and other functional groups.
-
Conversion to Halides : The hydroxyl group can be converted to a halide (e.g., using SOCl₂ or PBr₃) to facilitate nucleophilic substitution reactions.
Reactivity of the Isoxazole Ring
The isoxazole ring is an aromatic heterocycle and is generally stable under many reaction conditions.[10] However, it can undergo cleavage under strong reductive conditions (e.g., catalytic hydrogenation), which can be a useful synthetic strategy for accessing β-hydroxy ketones or other acyclic structures.
Role as a Synthetic Intermediate
The ability to easily modify the hydroxymethyl group makes (isoxazol-5-yl)methanol a crucial building block in:
-
Pharmaceutical Development : It serves as a key intermediate for synthesizing drugs targeting neurological disorders and for developing anti-inflammatory and analgesic agents.[6][7]
-
Agricultural Chemistry : It is used in the formulation of pesticides and herbicides, where the isoxazole scaffold contributes to the biological activity.[6][7]
Reactivity Diagram
Caption: Key synthetic transformations of (Isoxazol-5-yl)methanol.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of (Isoxazol-5-yl)methanol and its derivatives is paramount. The toxicological properties have not been fully investigated for many derivatives, and caution is advised.[12][13]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[13][14]
-
Handling : Use in a well-ventilated area or under a chemical fume hood.[15][16] Avoid breathing dust, vapors, or mists.[13] Wash hands thoroughly after handling.[14][15] Take precautionary measures against static discharge and keep away from heat and ignition sources.[15][16]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[12][15] Some derivatives may require storage under an inert atmosphere (e.g., nitrogen).[12]
-
First Aid :
-
Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[14][17]
-
Skin : Wash off immediately with plenty of soap and water.[14][17]
-
Inhalation : Move to fresh air. If breathing is difficult, administer oxygen.[17]
-
Ingestion : Rinse mouth and seek immediate medical advice. Do not induce vomiting.[15][17]
-
-
Disposal : Dispose of surplus and non-recyclable solutions through a licensed disposal company. Do not let the product enter drains.[13]
Conclusion
(Isoxazol-5-yl)methanol is a cornerstone intermediate in modern organic and medicinal chemistry. Its stable heterocyclic core, combined with a readily functionalizable hydroxymethyl group, provides a robust platform for the synthesis of novel molecules with significant potential in drug discovery, agrochemicals, and materials science. A thorough understanding of its physicochemical properties, spectroscopic signatures, and chemical reactivity is essential for any scientist looking to leverage this powerful building block in their research and development endeavors.
References
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Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. ProQuest. Available at: [Link]
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Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. Available at: [Link]
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Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. Available at: [Link]
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The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link]
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Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. Available at: [Link]
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Safety Data Sheet - Methanol. GSC. Available at: [Link]
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Specifications of Isoxazol-5-ylmethanol. Capot Chemical. Available at: [Link]
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MSDS of (3-O-Tolyl-isoxazol-5-YL)-methanol. Capot Chemical. Available at: [Link]
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Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]
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